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molecular formula C11H12O B8646825 4-Allyoxystyrene

4-Allyoxystyrene

Cat. No. B8646825
M. Wt: 160.21 g/mol
InChI Key: ZSZUAWYMYCAJNX-UHFFFAOYSA-N
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Patent
US05084490

Procedure details

4-allyloxybenzaldehyde was prepared by reaction of allyl bromide on 4-hydroxybenzaldehyde in refluxing acetone in the presence of K2CO3. The distilled product was used as a precursor for 4-allyloxystyrene synthesis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Br)C=C.[C:5]([O-:8])([O-])=O.[K+].[K+].[CH2:11]([O:14][C:15]1[CH:22]=[CH:21][C:18](C=C)=[CH:17][CH:16]=1)[CH:12]=[CH2:13]>CC(C)=O>[CH2:11]([O:14][C:15]1[CH:22]=[CH:21][C:18]([CH:5]=[O:8])=[CH:17][CH:16]=1)[CH:12]=[CH2:13] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OC1=CC=C(C=C)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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